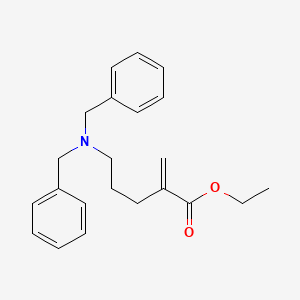

Ethyl 5-(dibenzylamino)-2-methylidenepentanoate

Description

Properties

IUPAC Name |

ethyl 5-(dibenzylamino)-2-methylidenepentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO2/c1-3-25-22(24)19(2)11-10-16-23(17-20-12-6-4-7-13-20)18-21-14-8-5-9-15-21/h4-9,12-15H,2-3,10-11,16-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFPWUVGACBPNMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)CCCN(CC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(dibenzylamino)-2-methylidenepentanoate typically involves a multi-step process. One common method includes the following steps:

Formation of the Intermediate: The initial step involves the reaction of ethyl acetoacetate with benzylamine to form an intermediate compound.

Alkylation: The intermediate is then subjected to alkylation using a suitable alkylating agent, such as methyl iodide, to introduce the methylidene group.

Esterification: The final step involves the esterification of the alkylated intermediate with ethanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(dibenzylamino)-2-methylidenepentanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the dibenzylamino group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 5-(dibenzylamino)-2-methylidenepentanoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 5-(dibenzylamino)-2-methylidenepentanoate involves its interaction with specific molecular targets. The dibenzylamino group can interact with enzymes or receptors, leading to modulation of their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Observations:

- Synthetic Efficiency: Cyclopentenone derivatives (e.g., 1a) and cyclopentanecarboxylates (e.g., ) exhibit moderate to high yields (58–75%), suggesting robust synthetic routes. In contrast, Ethyl 5-(dibenzylamino)-2-methylidenepentanoate’s discontinuation may reflect scalability challenges .

- Functional Group Impact: The α,β-unsaturated ester in the target compound likely enhances reactivity toward Michael additions, contrasting with saturated esters like Ethyl 4-(dibenzylamino)-2-methylcyclopentanecarboxylate, which are more stable . Cyclic structures (e.g., cyclopentenones) exhibit distinct NMR profiles due to ring current effects, whereas linear analogues show simpler splitting patterns .

- Physical Properties: Dibenzylamino-containing compounds generally exist as oils, except when stabilized by crystalline groups (e.g., Ethyl 3-(dibenzylamino)-2,2-diethoxy-4-oxo-4-phenylbutanoate, a white solid) .

Spectral and Analytical Data

- HRMS/NMR Consistency : Discrepancies in HRMS data (e.g., 1a : observed 363.2074 vs. calc. 363.2067) highlight the need for precise characterization, especially for isomers .

- IR Signatures: Ester carbonyl stretches (~1750 cm⁻¹) are consistent across analogues, while cyclopentenones show additional ketone signals (~1700 cm⁻¹) .

Biological Activity

Ethyl 5-(dibenzylamino)-2-methylidenepentanoate, with the CAS number 1197518-33-4, is a compound of interest due to its potential biological activities. This article presents an overview of its biological properties, including its mechanism of action, therapeutic implications, and relevant case studies.

- Molecular Formula : C₁₉H₂₃N

- Molecular Weight : 337.46 g/mol

- Structure : The compound features a dibenzylamino group attached to a methylidene pentanoate structure, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. It is hypothesized that the compound may influence:

- Cellular Signaling Pathways : It may modulate pathways involved in cell proliferation and apoptosis, similar to other compounds with dibenzylamino moieties.

- Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on enzymes related to cancer pathways, although specific targets remain to be fully elucidated.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:

- In Vitro Studies : this compound has been evaluated in various cancer cell lines. Initial findings suggest it may induce apoptosis in resistant cancer cells, akin to the mechanisms observed in other anticancer agents .

Neuroprotective Effects

There is emerging evidence suggesting that this compound could possess neuroprotective properties:

- Neuroprotection in Animal Models : Studies have shown that related compounds can protect against neurodegeneration through antioxidant mechanisms and modulation of neurotransmitter levels.

Case Studies

- Study on Cancer Cell Lines :

- Neuroprotection Research :

Data Table

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5-(dibenzylamino)-2-methylidenepentanoate, and how can reaction yields be optimized?

- Methodology :

- Route 1 : Start with N,N-dibenzylamine derivatives (e.g., N,N-dibenzyl glycidylamine) and perform nucleophilic substitution or esterification. For example, cyclization with carbon disulfide followed by cationic ring-opening polymerization (CROP) using methyl triflate as an initiator .

- Route 2 : Use ethyl 2-(dibenzylamino)-3-oxopentanoate as a precursor, leveraging ketone reduction or alkylation to introduce the methylidene group .

- Optimization : Adjust solvent polarity (e.g., dichloromethane vs. THF), catalyst loading (e.g., DMAP for coupling reactions), and temperature (e.g., 80°C for hydrolysis steps) to improve yields .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR to confirm the dibenzylamino group (δ 3.8–4.2 ppm for benzylic protons) and methylidene moiety (δ 5.1–5.5 ppm) .

- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding interactions by growing single crystals in ethanol/water mixtures and analyzing with COD databases for structural analogs .

- FT-IR : Identify ester carbonyl (C=O stretch at ~1740 cm) and amine N-H stretches (3300–3500 cm) .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

- Methodology :

- Thermal Stability : Perform thermogravimetric analysis (TGA) at 10°C/min under nitrogen to determine decomposition thresholds .

- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC .

- Hydrolytic Stability : Test in buffered solutions (pH 1–13) at 37°C for 24–72 hours .

Advanced Research Questions

Q. How can contradictions in reaction yield data from different synthetic protocols be resolved?

- Methodology :

- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, solvent ratio) .

- Error Propagation : Quantify uncertainties in purification steps (e.g., column chromatography recovery rates) and instrument calibration .

- Cross-Validation : Compare yields across independent labs using standardized protocols (e.g., IUPAC guidelines) .

Q. What computational approaches predict the reactivity and electronic properties of this compound?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .

- MD Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) using GROMACS .

- QSPR Models : Corrate substituent effects (e.g., dibenzylamino vs. dimethylamino) with experimental logP values .

Q. What mechanistic insights explain its polymerization behavior in cationic ring-opening reactions?

- Methodology :

- Kinetic Studies : Monitor monomer consumption via -NMR to determine rate constants and chain-transfer mechanisms .

- End-Group Analysis : Use MALDI-TOF MS to identify initiating species (e.g., methyl triflate vs. ethyl triflate) .

- Theoretical Modeling : Apply Eyring equation to correlate activation parameters (ΔH‡, ΔS‡) with solvent polarity .

Q. How can stereochemical outcomes be controlled during asymmetric synthesis of related dibenzylamino esters?

- Methodology :

- Chiral Catalysts : Employ (S)-BINOL-derived phosphoric acids to induce enantioselectivity in Michael additions .

- Dynamic Resolution : Use enzymes (e.g., lipases) for kinetic resolution of racemic intermediates in ester hydrolysis .

- Circular Dichroism (CD) : Validate enantiomeric excess (ee) by comparing experimental CD spectra with computed spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.